molecular formula C15H14FN3O3S B6541236 ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate CAS No. 1021218-15-4

ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate

Cat. No. B6541236
CAS RN: 1021218-15-4
M. Wt: 335.4 g/mol
InChI Key: BMQPNHAYDSESBA-UHFFFAOYSA-N
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Description

The compound “ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a fluorobenzamido group, which consists of a benzene ring attached to an amide group with a fluorine atom. The entire molecule is linked to an ethyl acetate group through a sulfanyl (thiol) group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyridazine ring, being aromatic, would contribute to the stability of the molecule. The fluorobenzamido group would likely have an impact on the polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorine atom could increase its stability and decrease its reactivity. The ethyl acetate group could potentially make the compound volatile .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it were to be used as a drug, for example, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

ethyl 2-[6-[(2-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-2-22-14(20)9-23-13-8-7-12(18-19-13)17-15(21)10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQPNHAYDSESBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetate

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